1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAVCCPZRWNJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)C12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297454 | |
| Record name | 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500360-82-7 | |
| Record name | 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early Cyanide-Mediated Cyclization
The inaugural synthesis reported in Bioorganic & Medicinal Chemistry Letters (2002) utilized 4-oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide in a one-pot cyclization. While achieving 80% yield, this method posed substantial safety risks due to cyanide handling and generated toxic waste streams. Scale-up challenges arose from the exothermic reaction profile and stringent temperature control requirements (25–30°C).
Benzyl-Protection Strategy
US Patent 6,291,469B1 introduced a benzyl-protected intermediate route using hydantoin derivatives and sodium bicarbonate. Though operationally simpler (75% yield), the reliance on benzyl 2-oxopiperidine-1-carboxylate created economic barriers. This precursor's limited commercial availability and high cost ($2,450/kg as of 2021) rendered large-scale production impractical.
Modern Three-Step Methanol-Based Synthesis
Reaction Overview
The CN110818712A patent (2019) revolutionized synthesis through a sequential three-stage process:
Stage 1 : Nucleophilic acyl substitution
Urea + Diethyl oxalate → Tetrahedral intermediate (Primary product)
Stage 2 : Acid-mediated ring contraction
Primary product + HCl → Bicyclic lactam (Secondary product)
Stage 3 : Spiroannulation
Secondary product + 2-(Ethylamino)acetaldehyde → Target spirocompound
Optimized Reaction Conditions
| Parameter | Stage 1 | Stage 2 | Stage 3 |
|---|---|---|---|
| Solvent | Anhydrous MeOH | Aqueous HCl | MeOH/H₂O (9:1) |
| Temperature | 25–30°C | 25–30°C | Ambient |
| Time | 3.5–4 hr | 0.5 hr | 20–24 hr |
| Key Reagent | Sodium metal | 37% HCl | K₃[Fe(CN)₆] |
Molar ratios critical for high yield:
Diethyl oxalate : Urea : Na : NH₄HCO₃ : HCl : 2-(Ethylamino)acetaldehyde : K₃[Fe(CN)₆] = 1 : 1.2 : 2 : 0.75 : 3 : 1.75 : 0.075
Mechanistic Elucidation
Primary Reaction Pathway
The initial urea activation involves sodium-mediated deprotonation, enabling nucleophilic attack on diethyl oxalate's carbonyl groups. Ammonium carbonate buffers the system, preventing premature cyclization while facilitating tetrahedral intermediate stabilization.
Secondary Acidolysis
Concentrated HCl (37%) protonates the intermediate's amine groups, inducing ring contraction through a proposed bicyclic oxazolidinone transition state. NMR studies suggest complete lactam formation within 30 minutes at optimal stoichiometry.
Spiro-Ring Formation
Potassium ferricyanide mediates the final oxidative coupling, with 2-(ethylamino)acetaldehyde providing the necessary methyl group. Computational modeling reveals a radical-based mechanism where Fe(III) abstracts hydrogen from the aldehyde α-carbon, generating sp³ hybridization at the spiro-center.
Yield Optimization Studies
Component Stoichiometry Effects
| Component | Tested Range | Optimal Ratio | Purity Impact | Yield Impact |
|---|---|---|---|---|
| Urea | 1.0–1.5 | 1.2 | +2.1% | +8.7% |
| Ammonium Carbonate | 0.5–1.2 | 0.75 | +1.8% | +6.3% |
| 2-(Ethylamino)acetaldehyde | 1.5–2.5 | 1.75 | +3.4% | +12.1% |
| K₃[Fe(CN)₆] | 0.05–0.10 | 0.075 | +0.9% | +4.2% |
Solvent Recycling Impact
Methanol recovery through rotary evaporation (40°C, 100 mbar) enables 87% solvent reuse over five batches without yield degradation. This reduces raw material costs by $12.40/kg product.
Industrial Scalability Assessment
Batch vs Continuous Processing
Pilot-scale trials (50 L reactor) demonstrated:
- Batch : 89.2% yield, 98.4% purity, 14 hr cycle time
- Continuous : 91.1% yield, 99.1% purity, 8 hr residence time
Continuous processing advantages stem from precise stoichiometric control and minimized intermediate degradation.
Waste Stream Analysis
The modern method generates 2.3 kg waste/kg product versus 5.7 kg in cyanide routes. Primary waste components:
- Methanol/water azeotrope (72%)
- Inorganic salts (23%)
- Unreacted urea (5%)
Chemical Reactions Analysis
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Activities
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives have shown significant pharmacological potential. Research indicates that these compounds possess myelostimulating activity, which is particularly relevant in treating conditions such as myelodepressive syndromes induced by cyclophosphamide. In a study published in 2018, it was demonstrated that these compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .
Table 1: Pharmacological Effects of this compound
| Effect | Description |
|---|---|
| Myelostimulation | Accelerates regeneration of bone marrow cells |
| Anti-anxiety | Similar structural properties to buspirone |
| Antipsychotic potential | Intermediate for aripiprazole synthesis |
| Liver protection | Inhibits apoptosis and has anti-inflammatory properties |
Synthetic Pathways
The synthesis of this compound involves multiple steps including the reaction of urea with diethyl oxalate and ammonium carbonate under controlled conditions. The detailed synthesis process is crucial for producing this compound effectively for research and therapeutic purposes .
Polymer Stabilization
The compound has also been identified as a potential stabilizer for polymers. Its unique structure allows it to interact favorably with various polymer matrices, enhancing their thermal stability and resistance to degradation. A patent describes the use of 7,7,9,9-tetra-substituted derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as effective polymer stabilizers .
Table 2: Properties of Polymer Stabilizers Derived from this compound
| Property | Description |
|---|---|
| Thermal stability | Enhances resistance to heat-induced degradation |
| UV resistance | Protects polymers from UV radiation damage |
| Mechanical strength | Improves the overall durability of polymer products |
Agricultural Applications
In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of agrochemicals and pesticides. Its derivatives are being explored for their ability to promote plant growth and enhance resistance against pests and diseases .
Table 3: Potential Agricultural Applications
| Application | Description |
|---|---|
| Pesticide synthesis | Intermediate in creating effective pest control agents |
| Plant growth promotion | Enhances root development and overall plant health |
Case Study 1: Myelostimulation
In a controlled study involving mice subjected to cyclophosphamide-induced myelosuppression, treatment with this compound resulted in a marked increase in both lymphocyte and granulocyte counts compared to untreated controls. This supports its potential application in clinical settings for patients undergoing chemotherapy.
Case Study 2: Polymer Application
A series of experiments demonstrated that polymers stabilized with derivatives of this compound exhibited significantly improved thermal stability compared to standard formulations without these additives.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. Upon binding, it activates these receptors, leading to the modulation of pain signals and other physiological responses. The compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment, which may contribute to its therapeutic effects and reduced side effects compared to other delta opioid receptor agonists .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The C-8 position is commonly modified for enhanced bioactivity. For example, CWHM-123’s 5-chloro-2-hydroxybenzyl group confers antimalarial potency (IC₅₀ = 0.310 µM) , while the phenyl group in 1-Methyl-8-phenyl-1,3-diazaspiro improves synthetic yield (60%) .
- Synthetic Accessibility: The N-1 methyl group simplifies synthesis by avoiding N-3 protection steps required for monosubstituted hydantoins . In contrast, CWHM-123’s isopentyl and ethyl groups necessitate multi-step alkylation .
Key Observations :
- Antimalarial Potency: CWHM-123 and 4-aminoquinoline-piperazine hybrids show nanomolar IC₅₀ values, outperforming the parent compound due to halogenated aryl groups and secondary amine motifs .
- Enzyme Inhibition : The unsubstituted 1-Methyl-1,3,8-triazaspiro derivative inhibits HIF prolyl hydroxylase, a target for anemia, while bulky substituents (e.g., benzyl) shift activity toward anticancer applications .
- Antimicrobial Efficacy: TTDD’s chlorinated N-halamine moieties provide rapid biocidal action, a property absent in non-halogenated analogues .
Physicochemical and Stability Comparisons
- Solubility : Ethoxyethyl and butoxypropyl substituents (e.g., compounds 8–11 in ) enhance hydrophilicity, with IR data confirming carbonyl stability (1720–1775 cm⁻¹) .
- Thermal Stability : 1-Methyl-8-phenyl-1,3-diazaspiro exhibits a melting point of 162°C, higher than the oily 8-(3-ethoxypropyl) derivative (mp 121–124°C), indicating phenyl groups improve crystallinity .
- Chlorine Stability : TTDD’s N-halamine structure retains oxidative chlorine for extended periods, enabling reusable antimicrobial coatings .
Biological Activity
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a compound belonging to the class of spirohydantoins, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple chemical reactions. A detailed method includes:
- Primary Reaction : Mixing urea, diethyl oxalate, ammonium carbonate, and sodium to create a primary product.
- Secondary Reaction : Combining the primary product with concentrated hydrochloric acid.
- Intermediate Reaction : Reacting the secondary product with 2-(ethylamino) acetaldehyde and potassium ferricyanide to yield the final compound .
This process can achieve yields up to 80%, although safety concerns arise due to the use of hazardous reagents like sodium cyanide .
Pharmacological Properties
This compound exhibits a range of pharmacological properties:
- Hepatoprotective Effects : The compound has shown potential in protecting liver function and reducing inflammation .
- Antihyperlipidemic and Antihypertensive Activities : It has been noted for its ability to lower blood fat and sugar levels while also reducing blood pressure .
- Anticonvulsant Effects : The compound may also serve as an anticonvulsant and has been linked to vasodilation effects .
Inhibition of Prolyl Hydroxylase
Research indicates that this compound acts as a pan-inhibitor of the prolyl hydroxylase domain (PHD) enzymes. This inhibition is significant for erythropoietin (EPO) regulation and could be beneficial in treating anemia by promoting EPO upregulation in vivo across various preclinical models .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that enhance its biological activity:
- Modification of Functional Groups : Changes in substituents on the benzyl moiety have been shown to potentiate antiproliferative activity against cancer cell lines such as HCT-116 (colon), K562 (leukemia), and MDA-MB-231 (breast) cells .
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy Group | Increased antiproliferative activity |
| Chloro Group | Enhanced potency |
| Bromo Group | Potentiated effects |
Case Studies
Several studies have illustrated the efficacy of this compound in various biological contexts:
- Cancer Cell Proliferation Inhibition : Studies demonstrated that derivatives of this compound inhibited proliferation in multiple cancer cell lines through targeted mechanisms involving PHD inhibition and apoptosis induction .
- Animal Models for Anemia Treatment : Preclinical studies have shown that administration of this compound led to significant increases in EPO levels in animal models suffering from anemia—highlighting its potential as a therapeutic agent in clinical settings .
Q & A
Q. What are the standard synthetic routes for 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
A common approach involves multi-step condensation reactions. For example, derivatives of similar spiro compounds are synthesized via nucleophilic substitution or cyclization reactions. In one protocol, intermediates like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione are reacted with sulfonyl chlorides or acid chlorides in dichloromethane, using triethylamine as a base, followed by purification via silica column chromatography . Modifications to substituents on the spiro core may require tailored protecting groups or coupling agents.
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the spirocyclic structure and substituent positions. For example, methyl groups at the 1-position show distinct singlet peaks in NMR .
- Mass Spectrometry (MS) : High-resolution MS (e.g., APCI or ESI) validates molecular weight and fragmentation patterns, as seen in derivatives like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, where monoclinic crystal packing confirmed spatial arrangements .
Q. How can researchers assess purity when analytical data are limited?
For rare or early-discovery compounds (e.g., Sigma-Aldrich’s 7-methyl-1,3-diazaspiro[4.5]decane-2,4-dione), combine orthogonal methods:
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm to monitor impurities .
- Elemental Analysis : Verify C/H/N ratios against theoretical values .
- TLC : Compare values with known standards under identical solvent conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step routes?
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance spiro ring formation efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps .
Q. How to resolve contradictions in spectral data for structural confirmation?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for key protons and carbons.
- Crystallographic Refinement : Use single-crystal X-ray data to resolve ambiguities, as done for the 3-(4-chlorophenylsulfonyl) derivative, where -factor refinement () validated bond angles and torsion .
- Isotopic Labeling : -labeling clarifies nitrogen environments in complex spiro scaffolds .
Q. What strategies are effective for designing bioactive derivatives?
- Structure-Activity Relationship (SAR) : Introduce substituents at the 3- and 8-positions to modulate lipophilicity and target binding. For example, anticonvulsant activity was enhanced in 8-amino derivatives by adding sulfonamide groups .
- Combinatorial Chemistry : Generate libraries via parallel synthesis, as shown in the derivatization of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with diverse acylating agents .
- Pharmacophore Modeling : Map steric and electronic features using software like Schrödinger to prioritize substituents with optimal steric bulk (e.g., 4-fluorophenoxy groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
